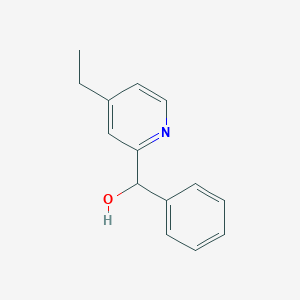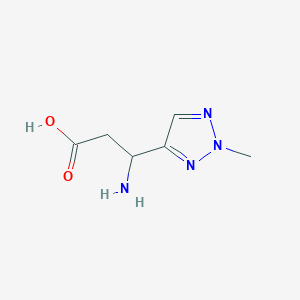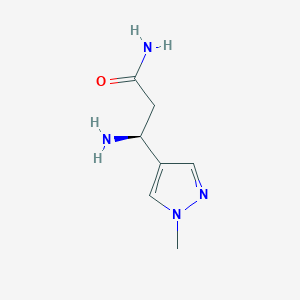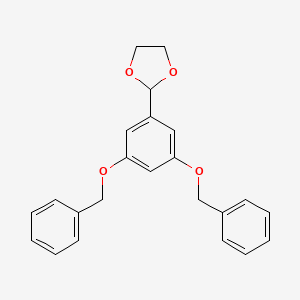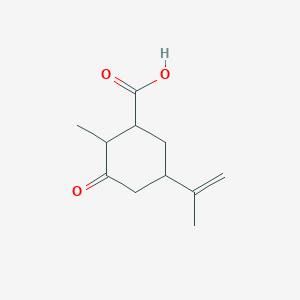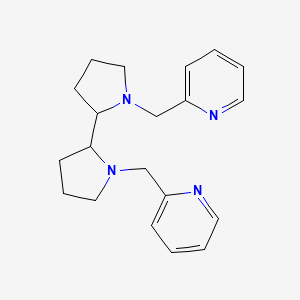
1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine is a complex organic compound that features a bipyrrolidine core with pyridin-2-ylmethyl substituents. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Métodos De Preparación
The synthesis of 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine typically involves the reaction of pyridin-2-ylmethyl chloride with 2,2’-bipyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography .
Análisis De Reacciones Químicas
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridin-2-ylmethyl groups can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development and therapeutic applications.
Industry: The compound and its derivatives are used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism by which 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridin-2-ylmethyl groups act as electron donors, forming stable chelates with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex and its application .
Comparación Con Compuestos Similares
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine can be compared with other similar compounds such as:
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bisimidazole: This compound also features pyridin-2-ylmethyl groups but has an imidazole core instead of bipyrrolidine.
2,2’-Bipyridine: A simpler ligand with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: Another widely used ligand with a similar structure but different electronic properties.
The uniqueness of 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine lies in its bipyrrolidine core, which provides additional steric and electronic effects, making it a versatile ligand for various applications .
Propiedades
Fórmula molecular |
C20H26N4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[[2-[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C20H26N4/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2 |
Clave InChI |
XMBZMHWNENRJHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


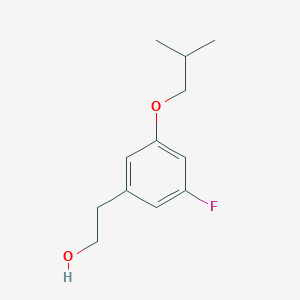


![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)

